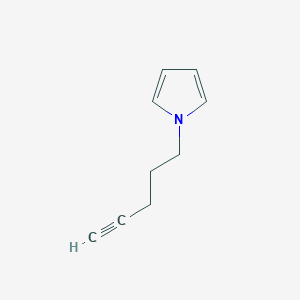
1-Pent-4-ynylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Pentynyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a pentynyl group attached to the nitrogen atom of the pyrrole ring. Pyrroles are known for their significance in various biological and chemical processes, making 1-(4-Pentynyl)-1H-pyrrole an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Pentynyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-ol with pyrrole in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Pentynyl)-1H-pyrrole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Pentynyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, altering the compound’s reactivity and properties.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents and modifying the compound’s characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Products include pyrrole-2-carboxylic acid and pyrrole-2-aldehyde.
Reduction: Products include 1-(4-Pentenyl)-1H-pyrrole and 1-(4-Propyl)-1H-pyrrole.
Substitution: Products vary depending on the substituent introduced, such as halogenated pyrroles or nitropyrroles.
Wissenschaftliche Forschungsanwendungen
1-(4-Pentynyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Pentynyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these biomolecules. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(4-Pentynyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
1-(4-Pentynyl)-1H-pyrrolidine: Similar structure but with a saturated pyrrolidine ring.
1-(4-Pentynyl)-1H-pyridine: Similar structure but with a pyridine ring.
Uniqueness: 1-(4-Pentynyl)-1H-pyrrole is unique due to its specific combination of a pyrrole ring and a pentynyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
105763-05-1 |
|---|---|
Molekularformel |
C9H11N |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
1-pent-4-ynylpyrrole |
InChI |
InChI=1S/C9H11N/c1-2-3-4-7-10-8-5-6-9-10/h1,5-6,8-9H,3-4,7H2 |
InChI-Schlüssel |
JASZCLZEBUTDKV-UHFFFAOYSA-N |
SMILES |
C#CCCCN1C=CC=C1 |
Kanonische SMILES |
C#CCCCN1C=CC=C1 |
Synonyme |
1H-Pyrrole,1-(4-pentynyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















